molecular formula C10H19Cl2NO5 B009663 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose CAS No. 102037-94-5

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose

Cat. No. B009663
M. Wt: 304.16 g/mol
InChI Key: LXKPSLUQJMAWQY-UTINFBMNSA-N
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Description

“6-(Bis(2-chloroethyl)amino)-6-deoxyglucose” is a compound that has been synthesized and evaluated for antitumor activity and bone marrow toxicity in mice . It is a derivative of Bis(2-chloroethyl)amine, which is used as a starting material to synthesize piperazine derivatives .


Synthesis Analysis

The synthesis of “6-(Bis(2-chloroethyl)amino)-6-deoxyglucose” involves attaching the mustard cytotoxic group to the carbon-6 position of galactose . This compound has been evaluated as a new drug with reduced bone marrow toxicity .

Safety And Hazards

Bis(2-chloroethyl)amine hydrochloride, a related compound, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects .

properties

IUPAC Name

(2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKPSLUQJMAWQY-UTINFBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)N(CCCl)C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906998
Record name 6-[Bis(2-chloroethyl)amino]-6-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose

CAS RN

102037-94-5
Record name 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102037945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[Bis(2-chloroethyl)amino]-6-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Reactant of Route 2
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Reactant of Route 3
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Reactant of Route 4
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Reactant of Route 5
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Reactant of Route 6
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose

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